molecular formula C12H19BrCl2N2 B1402727 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1361112-58-4

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride

Cat. No. B1402727
CAS RN: 1361112-58-4
M. Wt: 342.1 g/mol
InChI Key: UOCXESFWPASMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2.2ClH/c11-9-1-2-10 (13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 314.05 . It’s a powder at room temperature .

Scientific Research Applications

Pharmaceutical Testing

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy and reliability of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in validating the performance of analytical instruments and methodologies, which is essential for drug development and quality control.

Biochemistry Research

In biochemistry, this compound finds its application as a research chemical, particularly in studies involving molecular interactions and reaction mechanisms . It can be used to investigate the biochemical pathways and understand the structure-activity relationships of related biochemical compounds.

Pharmacology

The compound is significant in pharmacological research where it may be used as a precursor or an intermediate in the synthesis of potential therapeutic agents . Its bromine and pyridine moieties make it a valuable scaffold for constructing more complex molecules that could act on biological targets.

Organic Synthesis

Organic chemists utilize 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride as a building block in the synthesis of various organic compounds . Its presence in a reaction can influence the formation of C−N bonds through cross-coupling reactions, which are fundamental in creating a wide array of organic products.

Analytical Chemistry

In analytical chemistry, this compound is used for method development and calibration of equipment . It serves as a standard for chromatographic and spectrometric methods, aiding in the precise measurement of chemical properties and ensuring the integrity of analytical results.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential in drug discovery and design . It may be involved in the synthesis of novel drug candidates, especially in the areas targeting neurological and inflammatory disorders, given its structural features that resemble many bioactive molecules.

Chemical Engineering

From a chemical engineering perspective, 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride can be part of process optimization studies . Its properties can be analyzed to improve the efficiency of chemical processes, such as reaction kinetics, scaling up of production, and waste minimization.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c1-9(2)15-7-3-4-12(15)11-6-5-10(13)8-14-11;;/h5-6,8-9,12H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCXESFWPASMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.